N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
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Description
N-(4-Fluorophenyl)-2-piperazin-1-ylacetamide, or 4-Fluoro-N-Phenylpiperazine (4-FPP), is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-FPP is a structural analog of the neurotransmitter serotonin, and has been investigated for its ability to modulate serotonin receptors and the activity of serotonin transporters. In addition, 4-FPP has been researched for its potential to act as a monoamine oxidase inhibitor. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-FPP research.
Scientific Research Applications
- Photophysical Properties Researchers have studied the photophysical properties of N-(4-fluorophenyl)piperidin-4-amine. Specifically, they’ve investigated its fluorescence quantum yield and lifetime in different solvents. Understanding these properties is crucial for applications in fluorescence-based assays, sensors, and imaging techniques.
Medicinal Chemistry
properties
IUPAC Name |
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEIGLHBKQEEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide |
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